N-(4-ethylphenyl)-4-fluorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCRNXHLCMAWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293923 | |
| Record name | N-(4-Ethylphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101398-04-3 | |
| Record name | N-(4-Ethylphenyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101398-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Ethylphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Vitro Biological and Pharmacological Profiling
General Bioactivity Spectrum of Fluorobenzamide Scaffolds
The fluorobenzamide moiety is a key structural feature present in numerous biologically active compounds, conferring a versatile pharmacological profile. This scaffold has been identified as a privileged core in the development of various therapeutic agents.
Derivatives of the benzamide (B126) scaffold have demonstrated significant potential as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes and α-glucosidase.
Cyclooxygenase (COX-1/COX-2) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes to reduce inflammation. The therapeutic effects are linked to the inhibition of COX-2, while adverse side effects often arise from the inhibition of the COX-1 isoform nih.govnih.govmedcentral.com. Research into novel 1,4-benzoxazine derivatives, which share structural similarities with the benzamide core, has identified compounds with potent and selective COX-2 inhibition. For instance, certain derivatives exhibited COX-2 inhibition with IC50 values ranging from 0.57–0.72 μM and selectivity indices as high as 242.4, comparable to the standard drug Celecoxib rsc.org. Molecular docking studies suggest that these types of structures fit well within the active site of the COX-2 isoenzyme rsc.org. Similarly, studies on cyclic imides bearing a 3-benzenesulfonamide fragment also showed high selectivity against COX-2 nih.gov.
| Compound Series | Target Enzyme | Reported IC50 (μM) | Selectivity Index (SI) vs. COX-1 | Reference Compound |
|---|---|---|---|---|
| 1,4-Benzoxazine Derivatives | COX-2 | 0.57 - 0.72 | 186.8 - 242.4 | Celecoxib (IC50 = 0.30 μM) |
| Cyclic Imides (3-benzenesulfonamide) | COX-2 | 0.15 - 0.90 | >55.6 to >333.3 | Celecoxib (SI > 387.6) |
| Kuwanon A | COX-2 | 14 | >7.1 | Celecoxib (SI > 6.3) |
α-glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes nih.gov. Various heterocyclic compounds containing nitrogen have been recognized as effective α-glucosidase inhibitors nih.gov. Studies on novel benzimidazole-indole-amide derivatives showed that most compounds had superior α-glucosidase inhibitory activity compared to the standard, acarbose (B1664774) researchgate.net. For example, galbanic acid and its amide derivatives demonstrated excellent anti-α-glucosidase activity, with the most potent compound showing a competitive mode of inhibition with a Ki value of 0.57 µM nih.gov.
The fluorobenzamide scaffold is integral to compounds that modulate various receptors. A notable example is its role in the development of glucagon (B607659) receptor antagonists for potential use in treating type II diabetes nih.gov. Glucagon plays a crucial role in maintaining glucose homeostasis, and its dysregulation contributes to hyperglycemia amerigoscientific.comdntb.gov.ua.
Furthermore, derivatives such as N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) have been shown to modulate Ca2+ channel currents in rat hippocampal neurons. This compound was found to reverse the G protein-dependent inhibition of Ca2+ currents induced by somatostatin (B550006), suggesting a modulatory action on the channels themselves nih.gov.
Specific Biological Activities of N-(4-ethylphenyl)-4-fluorobenzamide and Its Active Analogs
This compound and its closely related analogs have been investigated for specific biological activities, demonstrating their potential to interact with key targets in cellular pathways.
In type 1 diabetes, while insulin-secreting β-cells are destroyed, glucagon-secreting α-cells survive but function abnormally, contributing to glycemic instability nih.govfrontiersin.org. Consequently, discovering small molecules that suppress α-cell function is a key therapeutic goal.
| Compound | Activity | IC50 | Effect on Insulin (B600854) Release | Effect on Islet Gene Expression (INS, GCG) |
|---|---|---|---|---|
| SW088799 | Glucagon Release Inhibition | 1.26 µM | Minimal Impact | Not Significant |
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell antigen receptor (BCR) signaling pathway, making it an attractive target for treating inflammatory and autoimmune diseases as well as various cancers nih.gov. While numerous BTK inhibitors have been developed, some face challenges with acquired drug resistance, often due to mutations like C481S nih.gov. The development of novel inhibitors, including covalent irreversible inhibitors, is an active area of research guidetomalariapharmacology.org. Although the broader class of kinase inhibitors is vast, specific data directly linking this compound to significant BTK inhibition is not prominently featured in the reviewed literature. However, fragment-based drug discovery has been successfully used to identify novel covalent BTK inhibitors, demonstrating that small molecules can be optimized for this target nih.gov.
The modulation of ion channels is a key mechanism for altering cellular activity. Optogenetics, for instance, uses genetic engineering to control ion channel activity with light, highlighting the importance of precise channel modulation in research and therapy nih.gov. Certain non-steroidal anti-inflammatory drugs, like flufenamic acid, are also known to act as ion channel modulators scilit.com.
Within the fluorobenzamide class, the compound FK960 has been shown to modulate voltage-activated Ca2+ channels in hippocampal neurons nih.gov. It enhances Ca2+ currents and reverses the inhibitory effect of somatostatin on these channels. This action is thought to be involved in its ability to increase somatostatin release, demonstrating a link between ion channel modulation and cellular signaling pathways nih.gov.
Anti-inflammatory and Analgesic Potentials
Research into novel 4-fluorobenzamide (B1200420) derivatives has revealed promising anti-inflammatory and analgesic properties. While direct studies on this compound are not extensively documented in publicly available literature, the broader class of 4-fluorobenzamide-based compounds has been investigated. These studies provide a strong indication of the potential activities of the target compound.
A study on a series of novel 4-fluorobenzamide derivatives demonstrated significant anti-inflammatory and analgesic activities. For instance, certain thioureido quinazolinone derivatives incorporating a 4-fluorobenzamide moiety exhibited potent anti-inflammatory effects, with one of the most promising analogues showing a 92.36% inhibition of edema in a carrageenan-induced rat paw edema model. The same compound also demonstrated 100% writhing protection in an acetic acid-induced writhing test in mice, indicating substantial analgesic potential. The mechanism of action for these compounds is suggested to be related to the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity towards COX-2.
The structural similarity of this compound to these active compounds suggests that it may also possess anti-inflammatory and analgesic properties. The presence of the 4-fluorobenzamide core is a key feature in the active derivatives, indicating that this compound could be a candidate for further investigation in this area.
Table 1: Anti-inflammatory and Analgesic Activity of a Promising 4-Fluorobenzamide Derivative
| Activity | Assay | Result |
| Anti-inflammatory | Carrageenan-induced rat paw edema | 92.36% inhibition of edema |
| Analgesic | Acetic acid-induced writhing in mice | 100% writhing protection |
| Mechanism | COX Inhibition | COX-2 selectivity index of 5.75 |
Antiparasitic Activities (e.g., Antiplasmodial)
The N-phenylbenzamide scaffold, of which this compound is a derivative, has been identified as a promising starting point for the development of new antiparasitic agents. While specific data on the antiplasmodial activity of this compound is limited, studies on related N-phenylbenzamide analogs have shown significant activity against various parasites, including Schistosoma mansoni and kinetoplastid parasites.
One study reported the structure-activity relationship of 25 derivatives of an N-phenylbenzamide compound against S. mansoni. Several of these derivatives displayed potent schistosomicidal activity, with the most promising compound exhibiting an EC50 value of 0.08 μM. bjmu.edu.cn This research highlights the potential of the N-phenylbenzamide core in developing new antischistosomal drugs. bjmu.edu.cn
Furthermore, another series of N-phenylbenzamide derivatives has been investigated for their activity against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis, Chagas disease, and leishmaniasis. These studies found that certain bis(2-aminoimidazolines) and bisarylimidamides based on the N-phenylbenzamide structure showed micromolar to submicromolar inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.govnih.gov The mechanism of action for some of these compounds is believed to involve binding to the minor groove of the parasite's DNA. nih.gov
Given these findings, it is plausible that this compound could exhibit antiparasitic properties. The ethylphenyl and fluoro substitutions on the core N-phenylbenzamide structure would influence its activity, and further screening of this specific compound against a panel of parasites would be necessary to determine its potential.
Antidiabetic Potential (e.g., α-Glucosidase Inhibition)
A study on a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives demonstrated significant in vitro α-glucosidase inhibition. The majority of the synthesized compounds in this study showed high inhibitory effects, with IC50 values ranging from 45.26 ± 0.03 to 491.68 ± 0.11 µM, which were notably more potent than the standard drug acarbose (IC50 = 750.1 ± 0.23 µM). ubaya.ac.id Although these compounds have a more complex structure, they share the N-phenylacetamide moiety, which is structurally analogous to the N-phenylbenzamide core of the target compound.
The structure-activity relationship from this study indicated that the nature and position of substituents on the N-phenyl ring play a crucial role in the inhibitory activity. This suggests that the 4-ethylphenyl and 4-fluoro substitutions in this compound would likely influence its interaction with the α-glucosidase enzyme. Further enzymatic assays are required to elucidate the specific α-glucosidase inhibitory potential of this compound.
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7)
The in vitro cytotoxicity of novel chemical entities is a critical parameter in drug discovery, particularly in the field of oncology. The MCF-7 human breast adenocarcinoma cell line is a commonly used model for such assessments. While there is no direct published data on the cytotoxicity of this compound against MCF-7 cells, a closely related compound, N-(phenylcarbamothioyl)-4-fluorobenzamide, has been evaluated.
In a study investigating the cytotoxic activities of N-(phenylcarbamothioyl)-benzamide derivatives, the 4-fluoro substituted compound displayed an IC50 value of 0.31 mM against MCF-7 cells. This was significantly more potent than the reference anticancer drug hydroxyurea, which had an IC50 of 9.76 mM in the same study. bjmu.edu.cn Importantly, this compound was found to be non-toxic to normal Vero cells, suggesting a degree of selectivity towards cancer cells. bjmu.edu.cn
The structural difference between the studied compound and this compound lies in the N-phenyl moiety, where the latter has a 4-ethylphenyl group and lacks the carbamothioyl group. These differences would undoubtedly affect the cytotoxic profile. However, the potent activity of the N-(phenylcarbamothioyl)-4-fluorobenzamide suggests that the 4-fluorobenzamide scaffold could be a valuable component for designing new cytotoxic agents.
Table 2: Cytotoxic Activity of a Related 4-Fluorobenzamide Derivative against MCF-7 Cells
| Compound | Cell Line | IC50 (mM) | Reference Compound (Hydroxyurea) IC50 (mM) |
| N-(phenylcarbamothioyl)-4-fluorobenzamide | MCF-7 | 0.31 | 9.76 |
Serotonin (B10506) Receptor Agonism (e.g., 5-HT1F Receptor)
Selective agonists of the serotonin 5-HT1F receptor are a class of drugs investigated for the acute treatment of migraine. These agents are believed to act by inhibiting trigeminal nerve signaling without causing the vasoconstriction associated with other migraine therapies like triptans. The 4-fluorobenzamide moiety is a feature in some known 5-HT1F receptor agonists.
For example, LY344864, a selective 5-HT1F receptor agonist, is (R)-(+)-N-(3-dimethylamino-1,2,3,4,-tetrahydro-9H-carbazol-6-yl)-4-fluorobenzamide. This compound demonstrates high affinity for the 5-HT1F receptor with a Ki of 6 nM and shows little affinity for other serotonin and non-serotonin receptors. Another potent and selective 5-HT1F agonist, LY334370, is 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-lH-indol-5-yl]-benzamide.
These examples underscore the importance of the 4-fluorobenzamide group in achieving high affinity and selectivity for the 5-HT1F receptor. Although the other substituent on the benzamide nitrogen in this compound is simpler than in the aforementioned examples, the presence of the 4-fluorobenzamide core suggests that it could potentially interact with the 5-HT1F receptor. Radioligand binding assays and functional studies would be necessary to determine the affinity and agonist activity of this compound at the 5-HT1F receptor.
Dopamine (B1211576) D4 Receptor Affinity
The dopamine D4 receptor is a target for the development of antipsychotic drugs. A number of compounds containing the 4-fluorobenzamide scaffold have been synthesized and evaluated for their affinity to dopamine receptors.
In a study focused on developing potential Positron Emission Tomography (PET) tracers for the D4 receptor, a series of N-[2-[4-(aryl)piperazin-1-yl]ethyl]-4-fluorobenzamides were synthesized. One of these compounds, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-4-fluorobenzamide, exhibited a very high affinity for the human dopamine D4 receptor with a Ki value of 0.93 nM. This compound also demonstrated high selectivity for the D4 receptor over other dopamine receptor subtypes (D2 and D3) and several serotonin receptors.
Table 3: Dopamine D4 Receptor Affinity of a Structurally Related 4-Fluorobenzamide
| Compound | Target Receptor | Ki (nM) | Selectivity over D2 Receptor | Selectivity over D3 Receptor |
| N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-4-fluorobenzamide | Dopamine D4 | 0.93 | >100-fold | >100-fold |
The high affinity and selectivity of this related compound suggest that the 4-fluorobenzamide moiety is a key pharmacophore for D4 receptor binding. The N-(4-ethylphenyl) portion of the target compound is different from the more complex side chain of the studied PET tracer, which would significantly impact its binding affinity. However, the precedent set by these findings indicates that this compound warrants investigation for its potential affinity for the dopamine D4 receptor.
Molecular Mechanisms of Action Elucidation
Identification of Specific Molecular Targets
There is currently no available data from binding assays or other experimental studies to indicate that N-(4-ethylphenyl)-4-fluorobenzamide directly binds to specific enzymes or receptors. While related benzamide (B126) compounds have been investigated for their interactions with various biological targets, including receptors and enzymes, this information cannot be extrapolated to definitively describe the binding profile of this compound. Further research, including comprehensive screening against a panel of known pharmacological targets, is required to identify any direct molecular interactions.
The potential for this compound to modulate protein function, such as inhibiting kinase activity, remains undetermined. The fluorobenzamide scaffold is present in some known kinase inhibitors, suggesting a potential avenue for investigation. However, without specific kinase inhibition assays or similar functional studies involving this compound, any such activity is purely speculative.
Downstream Cellular Pathway Analysis
The effect of this compound on cell proliferation and survival pathways is currently unknown. To ascertain any such impact, detailed cellular studies would be necessary to observe its effects on cell cycle progression, apoptosis, and other key indicators of cell viability in various cell lines.
There is no scientific evidence to suggest that this compound is involved in the ubiquitin-proteasome system or interacts with components such as Cereblon (CRBN). Although some benzamide derivatives have been explored as ligands for E3 ubiquitin ligases, there are no published studies linking this specific compound to such a mechanism.
The interaction of this compound with specific kinases, including NIMA-related kinase 4 (NEK4), has not been reported in the scientific literature. Determining any potential inhibitory or modulatory effects on NEK4 or other kinases would require targeted biochemical and cellular assays.
Mechanistic Correlations with Structural Features
The chemical architecture of this compound, consisting of a 4-ethylphenyl group, an amide linker, and a 4-fluorobenzoyl moiety, provides a framework for its potential biological activity. Analysis of related compounds suggests that each of these components likely plays a crucial role in the molecule's interaction with biological targets.
The 4-fluorobenzamide (B1200420) scaffold is a common feature in a variety of pharmacologically active agents, known to exhibit anti-inflammatory, analgesic, anticancer, and antidiabetic properties. researchgate.net This suggests that the 4-fluorobenzoyl portion of the molecule may be critical for binding to specific enzymes or receptors. For instance, in a study of novel 4-fluorobenzamide-based derivatives, certain compounds demonstrated significant anti-inflammatory and analgesic activities, which were attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net
Research on structurally similar compounds has highlighted the importance of substituents on the phenyl rings for biological activity. acs.orgmdpi.com For example, in a series of N-arylpiperazine N-indolyloxopyridinyl-4-aminopropanyl-based inhibitors of Trypanosoma cruzi CYP51, the nature and position of substituents on the terminal phenyl ring were found to be critical for potency. acs.org This underscores the potential significance of the 4-ethyl group on the phenyl ring of this compound in modulating its biological effect.
A study on small molecule glucagon (B607659) release inhibitors identified 3-[butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide (SW088799) as an active compound. frontiersin.org The structural similarity to another active compound in the same screen, SW088811, which also belongs to the fluorobenzamide class, points towards a common mechanism of action, although the exact molecular target remains to be identified. frontiersin.org This finding suggests that the this compound core is a key pharmacophore for this activity.
Detailed research findings on related compounds further illuminate the potential roles of the different structural components of this compound.
Table 1: Structure-Activity Relationship Data of Related Benzamide Derivatives
| Compound/Series | Modification | Biological Activity | Research Finding |
| 4-Fluorobenzamide Derivatives | Varied substitutions | Anti-inflammatory and analgesic | The 4-fluorobenzamide moiety is a key feature for COX inhibitory activity. researchgate.net |
| N-arylpiperazine N-indolyloxopyridinyl-4-aminopropanyl-based inhibitors | Substituents on the terminal N-phenyl ring | Anti-Trypanosoma cruzi activity | The position and nature of substituents on the phenyl ring are crucial for potency, influencing binding to CYP51. acs.org |
| 3-[butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide (SW088799) | Presence of this compound core | Inhibition of glucagon release | The fluorobenzamide class is implicated in the observed biological activity. frontiersin.org |
Structure Activity Relationship Sar Studies and Rational Design
Positional and Substituent Effects on Biological Potency
The biological potency of N-phenylbenzamide derivatives, including N-(4-ethylphenyl)-4-fluorobenzamide, is significantly influenced by the nature and position of substituents on both the benzamide (B126) and N-phenyl rings.
Influence of Fluorine Atom Position and Substituents on Phenyl Rings
The introduction of a fluorine atom can significantly affect a compound's biological activity and pharmacokinetic properties. ontosight.ai Its high electronegativity and small size can enhance potency, selectivity, metabolic stability, and membrane permeability. ontosight.ai The position of the fluorine atom on the benzamide ring is critical. For instance, in some benzothiazole (B30560) derivatives, a fluoro group at the 2 or 4-position enhances antibacterial activity, while a substitution at the 3-position leads to a loss of activity. nih.gov Similarly, for certain N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, a fluorine at the 2' or 3' position of the phenyl group resulted in significantly improved activity compared to a fluorine at the 4' position. nih.gov
Electron-withdrawing groups, such as fluorine, on the benzamide ring can improve cytotoxic activity against certain cancer cell lines. nih.gov In the context of antischistosomal N-phenylbenzamides, electron-withdrawing groups were found to be beneficial for potency. nih.gov Furthermore, the presence of a fluorine atom can increase a compound's metabolic stability and binding affinity to its target. researchgate.net For example, adding a fluorine to the para position on a phenyl ring can slow down the oxidation process by cytochrome P450 enzymes, leading to longer drug retention. mdpi.com
Substituents on the N-phenyl ring also play a vital role. In studies on N-phenylbenzamide derivatives as antimicrobial agents, it was found that an electropositive group on the N-phenyl ring is desirable for better anti-Gram-positive bacterial activity. nih.gov For anti-Gram-negative activity, a hydrophobic group at the meta position and a bulky group at the ortho position of the N-phenyl ring are favorable. nih.gov
Table 1: Effect of Fluorine Position and Phenyl Ring Substituents on Biological Activity
| Compound Class | Substitution | Effect on Biological Activity | Reference |
|---|---|---|---|
| Benzothiazole Derivatives | 2- or 4-fluoro on benzene (B151609) ring | Enhanced antibacterial activity | nih.gov |
| Benzothiazole Derivatives | 3-fluoro on benzene ring | Loss of antibacterial activity | nih.gov |
| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | 2'- or 3'-fluoro on phenyl group | Significantly improved activity | nih.gov |
| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | 4'-fluoro on phenyl group | Less active | nih.gov |
| N-phenylbenzamides | Electron-withdrawing group on benzamide ring | Beneficial for antischistosomal potency | nih.gov |
| N-phenylbenzamides | Electropositive group on N-phenyl ring | Desirable for anti-Gram-positive activity | nih.gov |
| N-phenylbenzamides | Hydrophobic group at meta position of N-phenyl ring | Desirable for anti-Gram-negative activity | nih.gov |
| N-phenylbenzamides | Bulky group at ortho position of N-phenyl ring | Desirable for anti-Gram-negative activity | nih.gov |
Role of Alkyl and Amide Linker Variations
Variations in the alkyl substituents and the amide linker of N-phenylbenzamide analogs have been shown to significantly impact their biological activities. For instance, in a series of N-phenylbenzamide derivatives with antiprotozoal activity, the introduction of N-alkyl substituents was expected to increase lipophilicity and enhance membrane permeation, potentially improving activity. csic.es
The nature of the linker between the two phenyl rings is also critical. In one study, an amide linker resulted in 5- to 10-fold higher antiprotozoal potencies compared to a urea (B33335) linker. csic.es The conformation of the amide linker is also important; N-phenylacetamide and N-phenylbenzamide exist predominantly in the more stable trans form. teras.ng
Table 2: Impact of Alkyl and Amide Linker Variations on Biological Activity
| Compound Series | Modification | Observed Effect | Reference |
|---|---|---|---|
| Antiprotozoal N-phenylbenzamides | N-alkyl substitution | Increased lipophilicity, potential for enhanced activity | csic.es |
| Antiprotozoal diphenyl derivatives | Amide linker vs. Urea linker | Amide linker showed 5- to 10-fold higher potency | csic.es |
| Antiviral N-phenylbenzamides | Modification at C-3 of benzamide ring | Investigated importance of amide group for anti-EV 71 activity | mdpi.com |
| (2-hydroxy-N-phenylbenzamide) derivatives | Varied substitutions | Identified specific ligands with high AChE/BuChE inhibition | sciforum.net |
Stereochemical Considerations in Activity Profiles
While specific stereochemical studies on this compound are not widely available, research on related structures underscores the importance of stereochemistry in determining biological activity. For instance, in the development of 3-D fragments for drug discovery, the diastereoselective synthesis of pyrrolidine (B122466) and piperidine (B6355638) fragments was crucial, with different stereoisomers accessed through stereoselective reduction and epimerization. whiterose.ac.uk Similarly, the stereoselective synthesis of piperidine derivatives can be achieved through methods like palladium-catalyzed cascade reactions. mdpi.com
In the context of cruzain inhibitors, the configuration at the P3/P2 amide replacement and different substitutions in the P1 position led to strong nonadditive effects, highlighting the critical role of stereochemistry in inhibitor potency. usp.br These examples from related fields strongly suggest that the three-dimensional arrangement of atoms in analogs of this compound could significantly influence their interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. igi-global.com This approach is valuable for predicting the activity of new, unsynthesized molecules and for understanding the mechanism of action. nih.gov
Several QSAR studies have been conducted on N-phenylbenzamide derivatives. For instance, a DFT-based QSAR study on N-phenylbenzamides as antimicrobial agents revealed that molecular weight and total energy significantly contribute to their activity against both Gram-positive and Gram-negative bacteria. nih.gov The study also indicated that electrostatic interactions are dominant for anti-Gram-positive activity, while steric and hydrophobic interactions are more important for anti-Gram-negative activity. nih.gov In another study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents, a QSAR model was developed to predict their activity against a human lung cancer cell line. jppres.com
QSAR models have also been applied to other related compound classes. For example, a QSAR study of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as antiulcer agents indicated that an increase in Log D and a reduction in certain shadow lengths could lead to greater enzyme inhibition. igi-global.com Furthermore, QSAR studies on 2-hydroxy-N-phenylbenzamide derivatives have been used to explain and predict their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. sciforum.net
Ligand Efficiency and Selectivity Optimization Strategies
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per heavy atom. nih.gov Optimizing LE is a key strategy for developing potent and drug-like molecules. nih.gov This involves maximizing the binding affinity while minimizing molecular size and lipophilicity. nih.gov
One common strategy to improve ligand efficiency is fragment-based ligand discovery (FBLD), where small, low-affinity fragments are identified and then grown or linked together to create more potent leads. whiterose.ac.uk This approach often utilizes a limited set of chemical reactions focused on heteroatom functionalization to "grow" the fragment in specific directions. whiterose.ac.uk
Selectivity, the ability of a drug to interact with its intended target over other proteins, is another critical parameter. For N-phenylbenzamide analogs, selectivity can be modulated through various structural modifications. For example, in a study of antischistosomal N-phenylbenzamides, a strategy to enhance potency and overcome potential pharmacokinetic liabilities involved incorporating other electron-withdrawing functionalities. nih.gov In another study on diimidazoline N-phenylbenzamides, it was found that two 2-imidazoline heterocycles in a para orientation on the core structure were required for high antiprotozoal activity, and variations in the heterocyclic rings significantly affected selectivity. acs.org
Furthermore, the introduction of specific substituents can influence selectivity. For instance, in a series of 1,2,5-oxadiazoles, the substitution pattern on the 4-phenyl moiety strongly influenced antiplasmodial activity and selectivity. mdpi.com
Computational Chemistry and in Silico Approaches in Research
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This method is instrumental in understanding the binding affinity and mode of interaction, offering insights into the compound's potential mechanism of action.
Molecular docking simulations have been extensively used to investigate the interaction of benzamide (B126) derivatives with various enzymes implicated in disease.
Cyclooxygenase (COX-1 and COX-2): Derivatives of 4-fluorobenzamide (B1200420) have been designed and evaluated as inhibitors of cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs. researchgate.net Docking studies predict the binding patterns of these compounds within the active sites of COX-1 and COX-2, helping to rationalize their inhibitory activity and selectivity. researchgate.netbdpsjournal.org For instance, studies on related compounds show interactions with key residues in the COX-2 active site, often demonstrating better binding affinity than parent compounds. nih.govfip.org The ability of these derivatives to fit within the structural confines of the enzyme's active site is a critical determinant of their potential efficacy. researchgate.net
Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy. arabjchem.org Docking studies on N-(phenylcarbamothioyl)-4-fluorobenzamide, a related compound, predicted its activity against EGFR. researchgate.net In silico analyses of similar inhibitors reveal binding affinities and interactions with key amino acid residues within the ATP-binding site of the EGFR kinase domain. mdpi.comnih.gov These computational predictions are often the first step in identifying potential anticancer agents. researchgate.net
Methionyl-tRNA Synthetase (MetRS): As a vital enzyme in protein synthesis, MetRS is a validated target for antimicrobial agents. ctu.edu.vnnih.gov Virtual screening and docking have been employed to identify inhibitors of MetRS. ctu.edu.vn Studies on analogous compounds have used docking to predict binding scores and interactions within the MetRS active site, guiding the synthesis and evaluation of new potential antibiotics. researchgate.netmdpi.com
| Enzyme Target | Key Findings from Related Compounds | Significance |
|---|---|---|
| COX-1 / COX-2 | 4-fluorobenzamide derivatives show predicted binding to active sites, with some exhibiting selectivity for COX-2. researchgate.netbdpsjournal.org | Potential as selective anti-inflammatory agents. |
| EGFR | Related benzamides and fluorobenzamides show favorable binding energies and interactions with the ATP-binding site. researchgate.netmdpi.com | Potential as anticancer therapeutic candidates. |
| Methionyl-tRNA Synthetase | In silico studies identify benzamide-like structures as potential inhibitors by docking into the enzyme's active zone. researchgate.netctu.edu.vn | Basis for developing new antimicrobial agents. |
The D4 dopamine (B1211576) receptor, a G protein-coupled receptor, is a target for neuropsychiatric drug discovery. nih.govwikipedia.org Research into ligands for this receptor often involves synthesizing and evaluating benzamide derivatives to optimize affinity and selectivity. nih.gov While specific docking data for N-(4-ethylphenyl)-4-fluorobenzamide is not detailed, studies on analogous 4-fluorobenzamide compounds are informative. For example, replacing certain chemical groups on the benzamide scaffold can significantly alter binding affinity for the D4 receptor. nih.gov Computational analysis of these receptor-ligand complexes helps to understand the structural requirements for potent and selective binding, guiding the design of novel central nervous system agents. rowan.educhemrxiv.org
Advanced Simulation and Calculation Methods
Beyond static docking, more advanced computational techniques are used to provide a dynamic and electronically detailed picture of the compound's behavior.
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a predicted ligand-receptor complex from a docking study. samipubco.com For systems involving targets like EGFR, MD simulations have been used to confirm the stability of the binding mode of quinazoline (B50416) derivatives, a related class of compounds. nih.gov These simulations can reveal how the ligand and protein adapt to each other and maintain their binding interactions, providing a more rigorous validation of the docking results. mdpi.com
Quantum mechanical calculations, particularly Density Functional Theory (DFT) with functionals like B3LYP, are employed to investigate the electronic structure and properties of a molecule. diva-portal.org These methods can be used to optimize the molecule's geometry, calculate its molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and map its molecular electrostatic potential (MEP). als-journal.com Such calculations have been performed on various benzamide and fluorobenzamide derivatives to understand their structural stability and reactivity. damascusuniversity.edu.syd-nb.info The results of these calculations, which provide insights into bond lengths, angles, and charge distribution, often show good correlation with experimental data. als-journal.com DFT methods are also used in conjunction with docking to refine the understanding of a compound's physicochemical and biochemical activities. nih.gov
| Method | Application to this compound & Analogs | Information Gained |
|---|---|---|
| Molecular Dynamics (MD) | Used to assess the stability of ligand-protein complexes (e.g., with EGFR) over time. nih.govmdpi.com | Stability of binding pose, dynamic interactions, conformational changes. |
| Quantum Mechanics (DFT/B3LYP) | Calculation of geometric, electronic, and thermodynamic properties of benzamide structures. als-journal.comdamascusuniversity.edu.syd-nb.info | Optimized geometry, electronic charge distribution (MEP), orbital energies (HOMO-LUMO), molecular stability. |
Cheminformatics and Data-Driven Drug Design
Cheminformatics applies data-driven methods to solve chemical problems, particularly in drug discovery. This includes virtual screening of large compound libraries and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov this compound and related molecules are often part of large screening libraries. chemdiv.comsemanticscholar.org In silico screening campaigns can identify potential hits against various targets. For example, a study identified N-(3-butan-2-yloxyphenyl)-4-fluorobenzamide, a structural isomer, as having inhibitory activity against intracellular mycobacteria. semanticscholar.org Furthermore, predictive models for ADMET properties are crucial for early-stage drug development, helping to filter out compounds with unfavorable pharmacokinetic profiles before costly synthesis and testing. nih.gov
Virtual Screening for Novel Scaffolds
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the case of this compound, virtual screening can be employed to discover novel chemical scaffolds that mimic its essential binding features while offering alternative intellectual property space or improved pharmacological properties.
The process often begins with the generation of a 3D model of the target protein. If the experimental structure is unavailable, homology modeling can be used to create a reliable model. Subsequently, large compound databases, such as ZINC or ChEMBL, are computationally screened against the binding site of the target. ontosight.ai This screening can be ligand-based, using the known structure of this compound as a template to find similarly shaped molecules, or structure-based, where compounds are docked into the target's binding pocket to predict their binding affinity. nih.gov
A noteworthy example of a similar fluorobenzamide derivative, 3-[butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide, was identified through screening and found to be active in human islets, suggesting the utility of the this compound scaffold in identifying modulators of biological pathways. frontiersin.org This underscores the potential of virtual screening to identify diverse hits that can be further optimized.
Scaffold hopping is a key strategy within virtual screening that aims to identify compounds with different core structures but similar 3D arrangements of key interaction points (pharmacophores) to the original lead. nih.gov This approach can lead to the discovery of entirely new classes of compounds with the desired biological activity, potentially overcoming issues with the original scaffold, such as poor metabolic stability or off-target effects.
A typical virtual screening workflow for identifying novel scaffolds based on this compound would involve the following steps:
| Step | Description |
| 1. Target Identification & Preparation | Identifying the biological target and preparing a high-quality 3D structure for docking. |
| 2. Pharmacophore Modeling | Defining the essential chemical features of this compound responsible for its activity. |
| 3. Database Screening | Searching large virtual compound libraries for molecules that match the pharmacophore model or dock well into the target's binding site. |
| 4. Hit Filtering and Ranking | Filtering the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and ranking them based on docking scores or other scoring functions. nih.gov |
| 5. Experimental Validation | Synthesizing and testing the most promising candidates in biological assays to confirm their activity. |
Machine Learning Applications in Activity Prediction and Lead Optimization
Machine learning (ML) has become an indispensable tool in modern drug discovery, offering powerful methods for predicting the biological activity of compounds and guiding their optimization into viable drug candidates. mdpi.com For this compound and its analogues, ML models can be trained on existing data to predict their activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent application of machine learning in this area. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dntb.gov.uanih.gov For benzamide derivatives, hybrid QSAR (HQSAR) models combining genetic algorithms with techniques like multivariate linear regression (MLR) and support vector machines (SVM) have been successfully developed to predict receptor binding activity. dntb.gov.ua
The development of a predictive ML model for this compound derivatives would typically follow these stages:
| Stage | Description |
| 1. Data Collection | Assembling a dataset of benzamide derivatives with their experimentally determined biological activities. |
| 2. Descriptor Calculation | Calculating a wide range of molecular descriptors for each compound, which can include 2D and 3D properties, fingerprints, and quantum-chemical parameters. mdpi.com |
| 3. Model Training | Using machine learning algorithms such as Random Forest (RF), Support Vector Machines (SVM), or neural networks to train a model on the dataset. mdpi.com |
| 4. Model Validation | Rigorously validating the model's predictive power using techniques like cross-validation and external test sets to ensure its reliability. mdpi.com |
Once a robust predictive model is established, it can be used for several lead optimization tasks:
Activity Prediction: Predicting the biological activity of newly designed analogues of this compound before they are synthesized, saving time and resources.
In Silico Screening: Rapidly screening virtual libraries of compounds to prioritize those with the highest predicted activity.
SAR Interpretation: Analyzing the model to understand which molecular features are most important for activity, providing valuable insights for the design of more potent compounds. ontosight.ai
The integration of computational modeling and machine learning significantly enhances the efficiency of the hit-to-lead and lead optimization phases of drug discovery. frontiersin.orgresearchgate.net By leveraging these in silico approaches, researchers can explore a vast chemical space, gain a deeper understanding of structure-activity relationships, and ultimately accelerate the journey towards novel and effective therapeutics based on the this compound scaffold.
Preclinical Target Identification and Validation Methodologies
Experimental Validation of Molecular Targets
The validation of a potential drug target is a critical step that confirms its role in the biological activity of a compound. This process involves a variety of experimental techniques designed to demonstrate direct interaction and functional consequences.
Application of Chemical Probes for Target Deconvolution
Chemical probes are small molecules designed to selectively interact with a specific protein target. thesgc.org They are invaluable tools for target deconvolution, the process of identifying the specific molecular targets of a bioactive compound. For fluorobenzamide derivatives, structurally similar compounds can be modified to create chemical probes. These probes might incorporate a reactive group for covalent labeling or a tag for affinity purification, enabling the isolation and identification of binding partners from complex cellular lysates. While specific chemical probes for N-(4-ethylphenyl)-4-fluorobenzamide are not yet widely reported in the public domain, the synthesis of analogs like N-(2-diethylaminoethyl)-4-fluorobenzamide (DAFBA) highlights the feasibility of creating such tools for target identification. nih.gov These probes can be instrumental in biochemical assays to study receptor-ligand interactions.
Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify direct binding of a compound to its target protein within a physiological cellular environment. nih.govnih.gov The principle behind CETSA is that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. nih.gov This change in stability is then measured by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble protein. eubopen.orgcetsa.org An increase in the melting temperature of a protein in the presence of the compound indicates a stabilizing interaction, thus confirming target engagement. nih.gov
CETSA can be performed in a targeted manner, focusing on a specific protein of interest, or on a proteome-wide scale (CETSA MS) to identify multiple targets and off-target effects simultaneously. nih.govpelagobio.com This label-free approach is particularly advantageous as it does not require modification of the compound or the target protein, providing a more authentic assessment of the interaction in a biological context. nih.govpelagobio.com For fluorobenzamide compounds, CETSA could be employed to confirm engagement with hypothesized targets or to discover novel binding partners, thereby shedding light on their mechanism of action. pelagobio.comfrontiersin.org
Functional Genomics Techniques (e.g., CRISPR-Cas9, RNA Interference)
Functional genomics techniques, such as CRISPR-Cas9 and RNA interference (RNAi), are revolutionary tools for validating the functional relevance of a potential drug target. assaygenie.comnih.govpaom.pl These methods allow for the systematic perturbation of gene expression, either by knocking out, knocking down, or activating specific genes, to observe the resulting phenotypic changes. assaygenie.cominstitut-curie.org
CRISPR-Cas9: This gene-editing technology can be used to create precise knockouts of genes encoding potential targets of this compound. protocols.ionih.gov If the cellular phenotype observed upon treatment with the compound is mimicked by the knockout of a specific gene, it provides strong evidence that this gene's product is the relevant target. mdpi.com Genome-wide CRISPR screens can also be performed to identify genes that, when knocked out, confer resistance or sensitivity to the compound, further implicating these genes in its mechanism of action. nih.govmdpi.com
RNA Interference (RNAi): RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade specific messenger RNA (mRNA) molecules, leading to a temporary reduction in the expression of the target protein. nih.govplos.org Similar to CRISPR-Cas9, if the knockdown of a particular gene product results in a cellular response comparable to that of the compound treatment, it supports the protein's role as a functional target. nih.gov
While direct studies applying these techniques to this compound are not extensively documented, their application to related compounds and in broader drug discovery highlights their potential in validating its targets. uga.edugoogleapis.com
Omics-Based Target Discovery and Characterization
The advent of "omics" technologies has transformed target discovery by enabling a global view of molecular changes within a cell or organism upon compound treatment.
Proteomic and Transcriptomic Profiling
Proteomic and transcriptomic profiling provide comprehensive snapshots of the protein and RNA landscapes of a biological system, respectively. nih.govnih.gov
Proteomic Profiling: This involves the large-scale analysis of proteins and their expression levels, modifications, and interactions. nih.govfrontiersin.org Techniques like mass spectrometry-based proteomics can be used to compare the proteomes of cells treated with this compound to untreated cells. frontiersin.org Differentially expressed or modified proteins can point towards the pathways and cellular processes affected by the compound, offering clues about its mechanism of action and potential targets. frontiersin.org
Transcriptomic Profiling: This method, often performed using RNA-sequencing, measures the expression levels of all genes in a cell. nih.govnih.gov By analyzing the changes in the transcriptome following treatment with a compound like this compound, researchers can identify upregulated or downregulated genes and pathways. nih.gov For instance, previous work on a structurally similar fluorobenzamide, SW088811, indicated it suppressed Gcg gene expression in a rodent α-cell line. frontiersin.org However, in human islets, neither SW088811 nor the related compound SW088799 showed a significant effect on GCG expression, highlighting species-specific differences and the need for human-relevant systems. frontiersin.org
Integrated Multi-Omics Data Analysis for Disease Mechanism Elucidation
The true power of omics lies in the integration of data from multiple levels, such as genomics, transcriptomics, proteomics, and metabolomics. sapient.biouniversiteitleiden.nlfrontiersin.org This integrated multi-omics approach provides a more holistic understanding of the biological system and the compound's impact. nih.govnih.gov By correlating changes across different omics layers, researchers can build more robust hypotheses about a compound's mechanism of action and its relationship to disease pathology. nih.gov For example, an observed change in the expression of a particular gene (transcriptomics) can be correlated with a change in the abundance of the corresponding protein (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics). This systems-level view is crucial for elucidating the complex biological networks perturbed by this compound and for identifying the most critical nodes within these networks as potential therapeutic targets. universiteitleiden.nl
Pharmacological Validation through Specific Modulators
Pharmacological validation is a critical step in drug discovery that utilizes specific molecular modulators to probe and confirm the role of a biological target in a disease pathway. This process often involves the use of "tool compounds"—molecules with known activity, such as agonists, antagonists, or allosteric modulators—to elicit a biological response and thereby validate the function of the target before committing to extensive drug development campaigns. The use of structurally related analogues with varying potencies can help establish a clear structure-activity relationship (SAR), strengthening the link between the modulation of a specific target and the observed physiological effect.
For the chemical class of fluorobenzamides, to which this compound belongs, research has identified members that act as specific modulators of biological processes, even when the precise molecular target is not yet fully elucidated. frontiersin.org For instance, studies have successfully used a high-throughput screen based on a rodent α-cell line, followed by validation in primary human islet cells, to identify fluorobenzamide compounds that suppress glucagon (B607659) release. frontiersin.org
In this context, compounds structurally similar to this compound are being used as tool compounds for target identification. frontiersin.org One such compound, SW088811, was identified as a hit in a primary α-cell screen. frontiersin.org Another related molecule, SW088799, was also confirmed to suppress glucagon release from both dissociated and intact human islet cells in vitro. frontiersin.org The similar mode of action suggested by these structurally related fluorobenzamides indicates their potential utility in deconvoluting the molecular mechanism responsible for glucagon suppression. frontiersin.org However, the exact molecular targets for these compounds remain under investigation, and further studies are required to generate definitive tool compounds for target identification. frontiersin.org The validation process for this class of molecules has demonstrated the successful translation of findings from a cell-line-based screen to a more physiologically relevant primary human islet system. frontiersin.org
Table 1: Activity of Specific Fluorobenzamide Modulators in Human Islet Systems An interactive table detailing the observed effects of specific fluorobenzamide compounds on glucagon release.
| Compound ID | IUPAC Name | Observed Activity | Source |
|---|---|---|---|
| SW088799 | 3-[butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide | Suppresses glucagon release from dissociated and intact human islet cells. frontiersin.org | frontiersin.org |
| SW088811 | Not explicitly named, but noted as a structurally similar fluorobenzamide | Hit in primary InR1G9 α-cell screen for glucagon suppression; less activity in intact human islets compared to SW088799. frontiersin.org | frontiersin.org |
Early Stage Off-Target Profiling and Selectivity Assessment (In Vitro Safety Pharmacology)
Early stage in vitro safety pharmacology is essential for identifying potential adverse effects of a new chemical entity long before clinical trials. nih.gov This proactive approach aims to de-risk drug candidates by profiling them against a broad range of known biological targets to uncover unwanted interactions, often referred to as "off-target" effects. nih.goveuropa.eu These studies are designed to establish a concentration-effect relationship and typically involve screening the compound against a panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse events. nih.goveuropa.eu
For the fluorobenzamide class of compounds, selectivity is a key consideration. Research into glucagon-suppressing fluorobenzamides included a crucial counter-screen to assess their impact on insulin (B600854) release. frontiersin.org The compounds SW088799 and SW049164, which significantly suppressed glucagon, were found to have a minimal effect on insulin release from a β-cell insulin secretion reporter assay after a 24-hour exposure. frontiersin.org This demonstrates a desirable level of selectivity for α-cell function over β-cell function within pancreatic islets, a critical attribute for a potential therapeutic agent targeting hyperglucagonemia. frontiersin.org
The broader 4-fluorobenzamide (B1200420) scaffold is known to possess a wide range of pharmacological properties, including anti-inflammatory and analgesic activities, which underscores the importance of comprehensive off-target profiling. researchgate.net Furthermore, a search of compounds with high structural similarity to the glucagon-suppressing fluorobenzamide SW088799 revealed molecules with other known activities; for example, one related compound was also active as an inverse agonist of the GLP-1 receptor (GLP1R). frontiersin.org This highlights the potential for this chemical class to interact with multiple targets, making early, broad-based screening vital to ensure selectivity for the intended therapeutic target. frontiersin.orgresearchgate.net Modern approaches also include the use of in silico computational models to predict potential off-target interactions, further enhancing the early assessment of a compound's safety and selectivity profile. researchgate.net
Advanced Analytical and Spectroscopic Research Techniques
High-Resolution Spectroscopic Characterization for Structural Elucidation
High-resolution spectroscopy is indispensable for the unambiguous determination of the molecular structure of N-(4-ethylphenyl)-4-fluorobenzamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively offer a detailed map of the molecule's carbon-hydrogen framework and the unique fluorine substituent.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The expected signals for this compound are based on characteristic chemical shifts for its constituent parts. oregonstate.edu For a derivative, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the ethyl group protons appear as a quartet at approximately 2.67 ppm (CH₂) and a triplet at 1.22 ppm (CH₃). researchgate.net The aromatic protons of the two rings are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The amide proton (N-H) would likely be observed as a broad singlet further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Based on data from related structures like 4-ethylphenol (B45693) and 4-fluorobenzoic acid, the spectrum would show distinct signals for the ethyl group carbons, the four unique carbons of the 4-ethylphenyl ring, the five unique carbons of the 4-fluorobenzoyl ring (with C-F coupling influencing the signals), and the carbonyl carbon (C=O) of the amide group. hmdb.cachemicalbook.com
¹⁹F NMR Spectroscopy: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum would be expected to show a single signal, confirming its presence in the molecule. The chemical shift and coupling patterns could provide further information about its electronic environment. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Alkyl | -CH₂-CH₃ | ~2.6 (quartet) | ~28 |
| Alkyl | -CH₂-CH₃ | ~1.2 (triplet) | ~15 |
| Aromatic | 4-ethylphenyl ring | ~7.1-7.5 | ~128-145 |
| Aromatic | 4-fluorobenzoyl ring | ~7.2-8.0 | ~115-165 (with C-F coupling) |
| Amide | -C(O)NH- | >8.0 (broad singlet) | - |
| Carbonyl | -C(O)NH- | - | ~165 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its amide, aromatic, and fluoro-substituted structure. specac.comlibretexts.org
Key expected absorptions include a strong, sharp peak for the carbonyl (C=O) stretch of the amide group around 1650-1680 cm⁻¹. specac.com The N-H stretching vibration of the secondary amide should appear as a distinct band in the region of 3200-3400 cm⁻¹. specac.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. pressbooks.pub In-ring C=C stretching vibrations from both aromatic rings are expected in the 1450-1600 cm⁻¹ region. libretexts.org The presence of the carbon-fluorine bond should give rise to a strong absorption in the 1000-1250 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |
| Amide (C=O) | Stretch | 1650 - 1680 | Strong |
| Aromatic (C=C) | In-ring Stretch | 1450 - 1600 | Medium-Variable |
| Fluoroaromatic (C-F) | Stretch | 1000 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. uni-saarland.de For this compound (C₁₅H₁₄FNO), the molecular weight is 243.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 243.
The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. libretexts.org A common fragmentation pathway for amides is the cleavage of the C-N bond. This would lead to the formation of a stable 4-fluorobenzoyl acylium ion, which would produce a prominent peak at m/z 123. Subsequent loss of a carbon monoxide (CO) molecule from this acylium ion would yield the 4-fluorophenyl cation at m/z 95. nih.gov Another likely fragmentation involves cleavage alpha to the ethyl group on the other ring, leading to characteristic losses.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion Structure | Notes |
|---|---|---|
| 243 | [C₁₅H₁₄FNO]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [FC₆H₄CO]⁺ | 4-Fluorobenzoyl acylium ion (a major fragment) |
| 120 | [HNC₆H₄CH₂CH₃]⁺˙ | 4-Ethylaniline (B1216643) radical cation |
| 106 | [C₆H₄CH₂CH₃]⁺ | Ethylphenyl cation |
| 95 | [FC₆H₄]⁺ | 4-Fluorophenyl cation (from loss of CO from m/z 123) |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography provides the most definitive three-dimensional structural information by mapping the electron density of a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction of this compound Derivatives
While the specific crystal structure for this compound is not prominently available, analysis of closely related 4-fluorobenzamide (B1200420) derivatives provides significant insight into the likely solid-state conformation and packing. Studies on compounds such as N-(arylsulfonyl)-4-fluorobenzamides and 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide reveal common structural motifs. nih.govresearchgate.net
For instance, the crystal structures of several N-arylsulfonyl-4-fluorobenzamides show that the molecules adopt a conformation where the two aromatic rings are significantly twisted relative to each other, with dihedral angles ranging from approximately 81° to 90°. nih.gov These structures are often stabilized by extensive networks of intermolecular hydrogen bonds, typically involving the amide N-H group and sulfonyl or carbonyl oxygen atoms (N—H⋯O), which organize the molecules into dimers, chains, or more complex three-dimensional architectures. nih.govdntb.gov.ua The crystal structure of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate, for example, crystallizes in the monoclinic space group P2₁/n and features a three-dimensional framework linked by N-H···O and O-H···O hydrogen bonds. researchgate.netresearchgate.net
Table 4: Crystallographic Data for Selected 4-Fluorobenzamide Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | Monoclinic | P2₁/c | Dihedral angle between rings: 89.91°; forms dimers via N—H⋯O bonds. | nih.gov |
| N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate | Monoclinic | P2₁/n | Dihedral angle between rings: 81.82°; forms sheets via N—H⋯O and O—H⋯O bonds. | nih.gov |
| 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate | Monoclinic | P2₁/n | Forms a 3D framework via N-H···O and O-H···O hydrogen bonds. | researchgate.net |
Theoretical Spectroscopic Predictions and Electronic Structure Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. researchgate.net DFT calculations can predict molecular geometries, spectroscopic data (IR and NMR), and electronic properties with a high degree of accuracy. sci-hub.sebohrium.com
For a molecule like this compound, DFT methods (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) can be employed to optimize the ground-state geometry. sci-hub.se From this optimized structure, theoretical vibrational frequencies can be calculated, which, when scaled, can be compared directly with experimental IR spectra to aid in the assignment of absorption bands. sci-hub.se Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical support for experimental assignments. acs.org
Furthermore, DFT is used to analyze the electronic structure by calculating the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.com The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. researchgate.net This theoretical analysis provides a deeper understanding of the molecule's intrinsic properties that govern its behavior.
Density Functional Theory (DFT) for Vibrational and Electronic Spectra
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting vibrational and electronic spectra. By calculating the electron density of a molecule, DFT can determine its energy and other properties.
For this compound, a DFT analysis, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would first involve optimizing the molecule's three-dimensional geometry to find its most stable conformation.
Vibrational Spectra (FT-IR and FT-Raman): Following geometry optimization, a frequency calculation is performed. This computes the energies of the normal modes of vibration. smu.edu Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds (e.g., C=O stretch, N-H bend, C-F stretch). smu.edu
Fourier-Transform Infrared (FTIR) and Fourier-Transform (FT-Raman) spectroscopy are complementary experimental techniques used to measure the vibrational modes of a molecule. researchgate.netnih.gov
DFT calculations predict the wavenumbers (in cm⁻¹) and intensities of these vibrations. researchgate.net These theoretical spectra can be compared with experimentally obtained FTIR and FT-Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific atomic motions. researchgate.netethz.ch A scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, improving the agreement with experimental data. ethz.ch
Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict electronic excitation energies and oscillator strengths. niscpr.res.in These values correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range, which promotes electrons from occupied orbitals to unoccupied orbitals (e.g., π→π* transitions). The calculated absorption maxima (λ_max_) can be compared with experimental UV-Vis spectra to understand the electronic transitions within the molecule. mdpi.com
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Mapping
Frontier Molecular Orbital (FMO) Theory: FMO theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com This gap is crucial for understanding the charge transfer interactions occurring within the molecule. niscpr.res.in
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the parts of the molecule most likely to participate in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping: MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, revealing the sites susceptible to electrophilic and nucleophilic attack.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles (positive charges) and are often associated with electronegative atoms like oxygen or nitrogen.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are attractive to nucleophiles (negative charges) and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the N-H proton).
Green Regions: Represent areas of neutral or near-zero potential.
An MEP map of this compound would visually identify the electron-rich carbonyl oxygen and the electron-poor amide hydrogen, providing clear insights into its intermolecular interaction capabilities, such as hydrogen bonding. ethz.ch
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
